molecular formula C23H19N3O7 B4798745 3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

Cat. No.: B4798745
M. Wt: 449.4 g/mol
InChI Key: QHGZLRSSZNEODT-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxalinone core, a dimethoxyphenyl group, and a nitrobenzyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Nitrobenzyl Moiety: The nitrobenzyl group can be attached through an etherification reaction, where the quinoxalinone derivative is treated with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent control of reaction conditions to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The quinoxalinone core can be reduced to a quinoxaline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: 3-(2,4-dimethoxyphenyl)-1-[(2-aminobenzyl)oxy]-2(1H)-quinoxalinone.

    Reduction: 3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]quinoxaline.

    Substitution: 3-(2,4-dihydroxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide involves the photorelease of the nitrobenzyl group upon exposure to light. This photorelease triggers the activation of the compound, leading to the release of the active quinoxalinone derivative. The molecular targets and pathways involved in this process are primarily related to the interaction of the released active species with cellular components, leading to the desired biological or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is unique due to its combination of a quinoxalinone core with a dimethoxyphenyl group and a nitrobenzyl moiety. This unique structure imparts distinct photoreactive properties, making it particularly useful in applications requiring precise control over the release of active molecules .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(2-nitrophenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7/c1-31-16-11-12-17(21(13-16)32-2)22-23(27)25(20-10-6-5-9-19(20)24(22)28)33-14-15-7-3-4-8-18(15)26(29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGZLRSSZNEODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=CC=C4[N+](=O)[O-])[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(2,4-dimethoxyphenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

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